Cas no 1894466-08-0 (tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate)

Tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3-hydroxypropyl side chain. This compound is particularly valuable in organic synthesis and pharmaceutical research, where its Boc group serves as a robust protective moiety for amines, enabling selective reactions under controlled conditions. The presence of the hydroxypropyl substituent enhances solubility and reactivity, making it useful for further functionalization. Its stable tert-butyl ester linkage ensures compatibility with a range of synthetic conditions while allowing for facile deprotection when required. This compound is well-suited for applications in peptide synthesis, medicinal chemistry, and intermediate preparation.
tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate structure
1894466-08-0 structure
Product name:tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate
CAS No:1894466-08-0
MF:C15H23NO3
MW:265.348024606705
CID:5803659
PubChem ID:117117640

tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate
    • 1894466-08-0
    • EN300-1876963
    • tert-butyl N-[5-(3-hydroxypropyl)-2-methylphenyl]carbamate
    • Inchi: 1S/C15H23NO3/c1-11-7-8-12(6-5-9-17)10-13(11)16-14(18)19-15(2,3)4/h7-8,10,17H,5-6,9H2,1-4H3,(H,16,18)
    • InChI Key: FKDPWCYRSUHLFE-UHFFFAOYSA-N
    • SMILES: O(C(NC1=C(C)C=CC(=C1)CCCO)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 265.16779360g/mol
  • Monoisotopic Mass: 265.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1876963-0.25g
tert-butyl N-[5-(3-hydroxypropyl)-2-methylphenyl]carbamate
1894466-08-0
0.25g
$801.0 2023-09-18
Enamine
EN300-1876963-1g
tert-butyl N-[5-(3-hydroxypropyl)-2-methylphenyl]carbamate
1894466-08-0
1g
$871.0 2023-09-18
Enamine
EN300-1876963-10.0g
tert-butyl N-[5-(3-hydroxypropyl)-2-methylphenyl]carbamate
1894466-08-0
10g
$3746.0 2023-06-03
Enamine
EN300-1876963-0.05g
tert-butyl N-[5-(3-hydroxypropyl)-2-methylphenyl]carbamate
1894466-08-0
0.05g
$732.0 2023-09-18
Enamine
EN300-1876963-5g
tert-butyl N-[5-(3-hydroxypropyl)-2-methylphenyl]carbamate
1894466-08-0
5g
$2525.0 2023-09-18
Enamine
EN300-1876963-10g
tert-butyl N-[5-(3-hydroxypropyl)-2-methylphenyl]carbamate
1894466-08-0
10g
$3746.0 2023-09-18
Enamine
EN300-1876963-5.0g
tert-butyl N-[5-(3-hydroxypropyl)-2-methylphenyl]carbamate
1894466-08-0
5g
$2525.0 2023-06-03
Enamine
EN300-1876963-0.1g
tert-butyl N-[5-(3-hydroxypropyl)-2-methylphenyl]carbamate
1894466-08-0
0.1g
$767.0 2023-09-18
Enamine
EN300-1876963-2.5g
tert-butyl N-[5-(3-hydroxypropyl)-2-methylphenyl]carbamate
1894466-08-0
2.5g
$1707.0 2023-09-18
Enamine
EN300-1876963-1.0g
tert-butyl N-[5-(3-hydroxypropyl)-2-methylphenyl]carbamate
1894466-08-0
1g
$871.0 2023-06-03

Additional information on tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate

Professional Introduction to Compound with CAS No. 1894466-08-0 and Product Name: tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate

The compound with the CAS number 1894466-08-0 and the product name tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and biochemical research. The tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate moiety is particularly noteworthy, as it combines a hydrophobic tert-butyl group with a hydrophilic 3-hydroxypropyl chain, creating a bifunctional molecule that may exhibit enhanced solubility and bioavailability.

In recent years, there has been a growing interest in the development of novel carbamate-based compounds due to their versatile biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active agents. The presence of both the tert-butyl and 3-hydroxypropyl groups in this compound suggests that it may possess properties such as improved metabolic stability and targeted delivery capabilities. These features are highly desirable in the context of drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of carbamates have shown promise in treating a variety of conditions, including neurological disorders, inflammation, and infectious diseases. The specific arrangement of functional groups in tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate may contribute to its ability to interact with biological targets in a manner that is both selective and potent. This has sparked interest among researchers who are exploring new chemical entities for drug discovery.

The synthesis of this compound involves sophisticated organic chemistry techniques, including multi-step reactions that require precise control over reaction conditions. The introduction of the 3-hydroxypropyl side chain into the aromatic ring enhances the compound's hydrophilicity, which can be critical for oral bioavailability and tissue distribution. Meanwhile, the tert-butyl group provides steric hindrance, which may protect the molecule from rapid degradation by enzymes such as esterases. These structural features collectively contribute to the compound's stability and potential efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before they are synthesized in the lab. Molecular modeling studies suggest that tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate may exhibit inhibitory effects on certain enzymes and receptors implicated in disease pathways. For instance, preliminary data indicate that this compound could interfere with inflammatory signaling cascades by modulating key enzymes such as COX-2 or NF-κB. Such findings underscore the importance of this compound as a lead candidate for further investigation.

In addition to its pharmacological potential, this compound may find applications in agrochemicals and material science. The unique combination of functional groups makes it a versatile building block for designing molecules with tailored properties. For example, derivatives of carbamates have been explored as herbicides and fungicides due to their ability to disrupt essential metabolic processes in plants. The hydroxyl group in 3-hydroxypropyl could also be modified to introduce additional functionalities, expanding the range of possible applications.

The regulatory landscape for new chemical entities like tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate is complex but well-established. Ensuring compliance with safety and efficacy standards is paramount before any clinical trials can be initiated. Researchers are employing rigorous testing protocols to evaluate both acute and chronic toxicity profiles, as well as potential interactions with other drugs. These efforts are essential for ensuring that promising compounds like this one can progress safely through the drug development pipeline.

Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in carbamate chemistry. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms, scientists are accelerating the discovery of novel therapeutic agents. The case of tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate exemplifies how interdisciplinary approaches can yield compounds with significant medical value.

The future prospects for this compound remain bright, particularly if it demonstrates efficacy in preclinical studies. Further research will focus on optimizing its chemical structure to enhance pharmacological properties while minimizing side effects. Additionally, exploring synthetic routes that improve yield and scalability will be crucial for commercial development. As our understanding of biological systems continues to evolve, compounds like tert-butyl N-5-(3-hydroxypropyl)-2-methylphenylcarbamate may play a pivotal role in addressing some of today's most pressing health challenges.

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